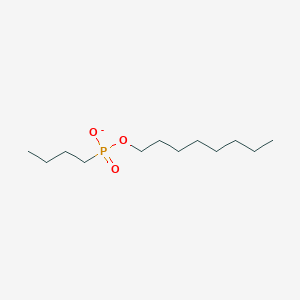
Octyl butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl butylphosphonate is an organophosphorus compound characterized by the presence of both octyl and butyl groups attached to a phosphonate moiety. This compound is part of the larger family of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octyl butylphosphonate typically involves the reaction of octyl alcohol and butyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:
PCl3+3ROH→R3P+3HCl
where ( \text{R} ) represents the octyl and butyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The McKenna procedure, which uses bromotrimethylsilane followed by methanolysis, is one of the preferred methods for producing phosphonates on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Octyl butylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates.
Aplicaciones Científicas De Investigación
Octyl butylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a potential drug candidate.
Medicine: Investigated for its potential use in bone-targeting drugs and as a component in drug delivery systems.
Industry: Utilized in the production of flame retardants, plasticizers, and anti-corrosion agents.
Mecanismo De Acción
The mechanism of action of octyl butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active sites of the enzymes, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl butylphosphonate
- Methyl octylphosphonate
- Hexyl butylphosphonate
Uniqueness
Octyl butylphosphonate is unique due to its specific combination of octyl and butyl groups, which confer distinct physicochemical properties. These properties make it particularly suitable for applications requiring hydrophobicity and specific steric effects.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
94238-44-5 |
|---|---|
Fórmula molecular |
C12H26O3P- |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
butyl(octoxy)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-3-5-7-8-9-10-11-15-16(13,14)12-6-4-2/h3-12H2,1-2H3,(H,13,14)/p-1 |
Clave InChI |
XEZCGUPUXRGNSI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOP(=O)(CCCC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


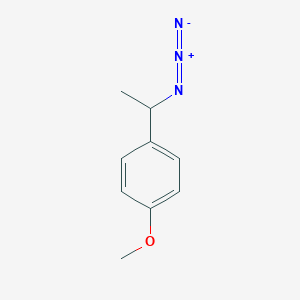

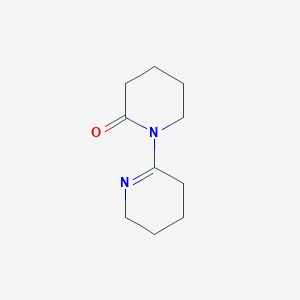
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)

![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
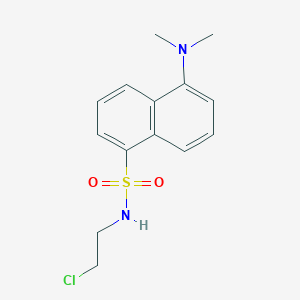
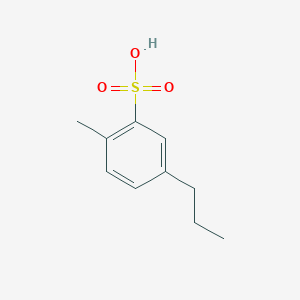

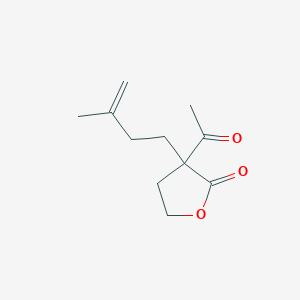
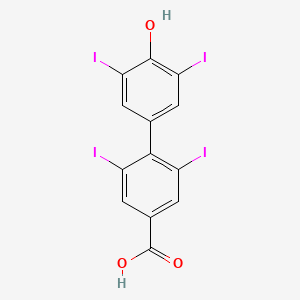
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)
![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)

